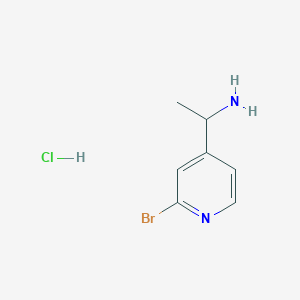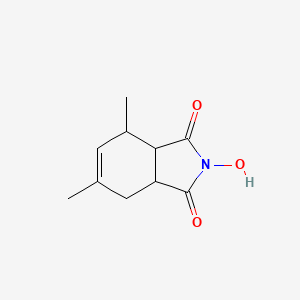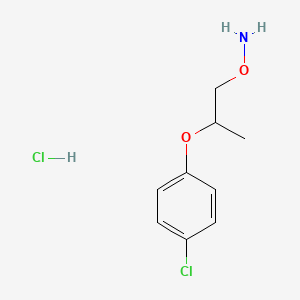
1-(3-Iodophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)naphthalene is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is specifically substituted with an iodine atom at the 3-position of the phenyl ring attached to the naphthalene core. The molecular formula of this compound is C16H11I, and it has a molecular weight of 330.16 g/mol
Métodos De Preparación
1-(3-Iodophenyl)naphthalene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (e.g., 3-iodophenyl bromide), aryl boronic acid (e.g., naphthylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and purity.
Análisis De Reacciones Químicas
1-(3-Iodophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different aryl boronic acids can yield various biaryl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)naphthalene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)naphthalene depends on its specific application. In chemical reactions, the iodine atom serves as a reactive site for substitution and coupling reactions. In biological systems, naphthalene derivatives can interact with various molecular targets, such as enzymes and receptors, through mechanisms like intercalation with DNA or inhibition of specific enzymes .
Comparación Con Compuestos Similares
1-(3-Iodophenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(4-Iodophenyl)naphthalene: Similar structure but with the iodine atom at the 4-position.
1-(3-Bromophenyl)naphthalene: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)naphthalene: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the specific reactivity of the iodine atom, which can influence the compound’s chemical and biological properties .
Propiedades
Fórmula molecular |
C16H11I |
|---|---|
Peso molecular |
330.16 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)naphthalene |
InChI |
InChI=1S/C16H11I/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
Clave InChI |
SMRPIAXBOACUQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)


![2-[2-[[(1S,3R,12S,16R)-9,14-dihydroxy-15-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787404.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)


![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)




